Methyl 4-acetamido-3-methylbenzoate
Description
Historical Context and Evolution of Research on Substituted Benzoates
The study of substituted benzoates is intrinsically linked to the history of benzene (B151609) and its derivatives. Research in this area began with foundational discoveries in the 19th century. In 1825, English scientist Michael Faraday first isolated benzene from illuminating gas. ambeed.comgoogleapis.com This was followed by the synthesis of benzene from benzoic acid by German chemist Eilhardt Mitscherlich in 1834, establishing a direct link between the parent aromatic ring and its carboxylated form. ambeed.comgoogleapis.com
The structural nature of benzene was a subject of intense debate until August Kekulé's proposal of a cyclic structure with alternating double bonds in the 1860s, a cornerstone of modern organic chemistry. ambeed.comgoogleapis.com Early practical applications of benzoates, such as the use of sodium benzoate (B1203000) as a food preservative, spurred investigations into their properties and led to significant developments in food and drug regulation, such as the 1906 Pure Food and Drug Act in the United States. sebi.gov.in Over the decades, research has expanded from these early applications to the systematic exploration of benzoic acid derivatives for their potential in medicine and materials science. sigmaaldrich.combio-fount.com
Significance of the Acetamido and Methyl Substituents in Benzoate Chemistry Research
The specific substituents on a benzoate ring critically influence its chemical and biological properties. The acetamido and methyl groups, as seen in Methyl 4-acetamido-3-methylbenzoate, are of particular interest in synthetic and medicinal chemistry.
Acetamido Group: The acetamido group (–NHCOCH₃) is a common functional group in pharmacologically active molecules. It can act as a hydrogen bond donor and acceptor, which allows it to interact with biological targets like enzymes and receptors. For instance, research into 5-acetamido-2-hydroxy benzoic acid derivatives has explored their potential as non-steroidal anti-inflammatory drugs (NSAIDs), suggesting the acetamido moiety is key to their biological activity. accelachem.comnih.govbiosynth.com
Methyl Group: The methyl group (–CH₃) is the simplest alkyl substituent. Despite its simplicity, its presence can profoundly alter a molecule's properties. In medicinal chemistry, adding a methyl group can affect a compound's:
Potency and Selectivity: It can enhance binding to a target receptor or enzyme. For example, in studies of benzoic acid derivatives, modifying the size of the alkyl group (from methyl to larger groups) has been used as a strategy to fine-tune selectivity for specific enzyme isoforms like COX-2. accelachem.comnih.gov
Metabolism: It can influence how the compound is broken down in the body, affecting its duration of action.
Physical Properties: It increases lipophilicity (fat-solubility), which can affect how a molecule is absorbed and distributed.
From a chemical reactivity standpoint, the methyl group is electron-donating through an inductive effect, which can influence the reactivity of the aromatic ring in substitution reactions. google.com
Overview of Current Research Landscape Pertaining to this compound
As stated, there is no available research in the public domain specifically investigating this compound. The compound is identified by the CAS Number 239075-25-3 and is available from commercial suppliers as a research chemical, often termed a "building block" or "intermediate." This indicates its use is likely in the synthesis of more complex molecules in a laboratory setting, but the specific reactions or target molecules are not documented in published literature.
Interdisciplinary Research Implications of this compound
Without specific research on the title compound, its interdisciplinary implications can only be hypothetically inferred from the known applications of similarly structured molecules. Substituted benzoates have found applications in diverse fields:
Medicinal Chemistry: As precursors to or as active pharmaceutical ingredients themselves, with activities ranging from anti-inflammatory to anticancer agents. sigmaaldrich.comnih.gov
Perfumery and Flavorings: Simple benzoate esters like methyl benzoate are used for their pleasant smells. molaid.com
Agriculture: Certain benzoate derivatives are used as pesticides or insect attractants. molaid.com
Materials Science: Aromatic compounds form the basis for advanced polymers and materials with specific electronic or physical properties.
Until dedicated research is conducted and published, the specific role that this compound might play in any of these fields remains unknown.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-acetamido-3-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-7-6-9(11(14)15-3)4-5-10(7)12-8(2)13/h4-6H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGSWFKCUXPXLSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701279231 | |
| Record name | Methyl 4-(acetylamino)-3-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701279231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
239075-25-3 | |
| Record name | Methyl 4-(acetylamino)-3-methylbenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=239075-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-(acetylamino)-3-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701279231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of Methyl 4 Acetamido 3 Methylbenzoate
Established Synthetic Routes to Methyl 4-acetamido-3-methylbenzoate
The synthesis of this compound can be achieved through several established chemical transformations. These routes typically involve the formation of the ester and amide functionalities, along with the introduction of the methyl group at the desired position on the benzene (B151609) ring.
Esterification Reactions in the Synthesis of this compound
Esterification is a fundamental reaction in the synthesis of this compound, converting a carboxylic acid to its corresponding methyl ester. A common precursor for this step is 4-acetamido-3-methylbenzoic acid. nih.gov The reaction is typically carried out by reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. fiveable.mecore.ac.uk The use of a solid acid catalyst, like a zirconium/titanium-based catalyst, also presents a viable method for the esterification of benzoic acid derivatives. mdpi.com
Another approach involves the esterification of 4-amino-3-methylbenzoic acid with methanol, which can be catalyzed by sulfuric acid to yield Methyl 4-amino-3-methylbenzoate. guidechem.com This intermediate is then converted to the final product in a subsequent amidation step.
Amidation Reactions for the Acetamido Moiety Formation
The formation of the acetamido group (–NHCOCH₃) is a crucial step in the synthesis of this compound. This is typically achieved through the acylation of an amino group. The key intermediate, Methyl 4-amino-3-methylbenzoate, which possesses a primary amino group, is reacted with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride. chemimpex.comrsc.org
Base-promoted direct amidation of esters has also been explored as a synthetic strategy. rsc.org While not directly applied to this compound in the provided context, this methodology offers an alternative route where an ester is converted directly to an amide.
Strategies for Introducing the Methyl Group on the Benzoate (B1203000) Ring
The strategic placement of the methyl group on the benzoate ring is critical. One common method starts with a precursor that already contains the methyl group in the desired position, such as 3-methyl-4-nitrobenzoic acid. chemicalbook.com This compound can then be subjected to reduction of the nitro group to an amino group, followed by esterification and amidation.
Alternatively, a Friedel-Crafts alkylation reaction can be used to introduce a methyl group onto a benzene ring using a reagent like methyl chloride. khanacademy.org However, controlling the position of substitution can be challenging and often leads to a mixture of isomers. In the context of synthesizing this compound, starting with a pre-methylated precursor is generally a more controlled and efficient strategy. For instance, o-toluidine (B26562) (2-methylaniline) can be used as a starting material, which is then subjected to a series of reactions including amidation and bromination, followed by a palladium-catalyzed reaction with carbon monoxide and methanol to form the methyl ester. google.com
Precursor Chemistry and Advanced Synthetic Strategies for Related Compounds
The synthesis of this compound heavily relies on the availability and reactivity of key precursor molecules. Advanced synthetic strategies often involve the manipulation of these precursors to achieve the desired final product.
Utilization of Methyl 4-amino-3-methylbenzoate as a Key Intermediate
Methyl 4-amino-3-methylbenzoate is a pivotal intermediate in the synthesis of the target compound. guidechem.comchemimpex.com This intermediate is typically synthesized from 3-methyl-4-nitrobenzoic acid. The synthesis involves the reduction of the nitro group to an amino group, commonly through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst, followed by esterification with methanol. guidechem.comchemicalbook.com
Once obtained, Methyl 4-amino-3-methylbenzoate serves as a direct precursor for the final product. The primary amino group of this intermediate is readily acylated to form the acetamido group, completing the synthesis of this compound. This intermediate is also utilized in the synthesis of other biologically active molecules. chemimpex.com
Functional Group Interconversions Leading to this compound
Functional group interconversions are essential transformations in multi-step organic syntheses. In the context of preparing this compound, a key interconversion is the reduction of a nitro group to an amine. For example, the nitro group of 3-methyl-4-nitrobenzoic acid is reduced to an amino group to form 4-amino-3-methylbenzoic acid, which is then esterified and acetylated. guidechem.comchemicalbook.com
Another relevant functional group interconversion is the conversion of a carboxylic acid to an ester, as discussed in the esterification section. fiveable.mecore.ac.ukmdpi.com Furthermore, the transformation of an amine to an amide via acylation is a fundamental step. rsc.org These interconversions allow for the systematic construction of the target molecule from readily available starting materials.
Palladium-Catalyzed Coupling Reactions in Methylbenzoate Synthesis
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. While specific examples of palladium-catalyzed coupling reactions directly on the this compound scaffold are not extensively documented in readily available literature, the functional groups present on the molecule allow for theoretical application of several named reactions. For these reactions to occur, a halogen substituent would typically be required on the aromatic ring.
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.org A hypothetical Heck reaction involving a halogenated derivative of this compound, for instance, Methyl 4-acetamido-3-methyl-5-bromobenzoate, could be envisioned with an alkene like methyl acrylate. This reaction would be expected to yield a substituted alkene, extending the carbon framework of the parent molecule. nih.gov The reaction is typically catalyzed by palladium complexes such as palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0). wikipedia.org
Sonogashira Coupling: The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org A brominated derivative of this compound could foreseeably undergo a Sonogashira coupling with a terminal alkyne, such as phenylacetylene, to introduce an alkynyl moiety onto the benzene ring. This reaction is valued for its mild reaction conditions. wikipedia.org
Suzuki Coupling: The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. nih.gov Should a halogenated version of this compound be available, its reaction with a boronic acid or ester would provide a direct route to biaryl compounds or other extended aromatic systems.
A summary of potential palladium-catalyzed reactions on a hypothetical halogenated derivative is presented below:
| Reaction | Coupling Partners | Catalyst System | Potential Product |
| Heck Reaction | Halogenated this compound + Alkene | Pd(OAc)₂, PPh₃, Base | Alkenyl-substituted derivative |
| Sonogashira Coupling | Halogenated this compound + Terminal Alkyne | Pd(PPh₃)₄, CuI, Base | Alkynyl-substituted derivative |
| Suzuki Coupling | Halogenated this compound + Boronic Acid | Pd(PPh₃)₄, Base | Aryl- or Vinyl-substituted derivative |
Stereoselective Synthesis Approaches for Methyl Benzoate Derivatives
Stereoselective synthesis is a critical aspect of modern organic chemistry, aiming for the preferential formation of one stereoisomer over others. masterorganicchemistry.com While there is a lack of specific literature detailing stereoselective syntheses targeting derivatives of this compound, general principles of stereoselective reactions can be applied to its structure.
The existing structure of this compound is achiral. The introduction of chirality would necessitate a reaction that creates a stereocenter. This could be achieved through several hypothetical pathways:
Asymmetric Hydrogenation: If a derivative containing an alkene moiety were synthesized (for instance, via a Heck reaction as described in 2.2.3), its asymmetric hydrogenation using a chiral catalyst (e.g., a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand) could introduce a stereocenter in the newly formed alkyl chain.
Chiral Auxiliary-Mediated Reactions: The acetamido group could potentially be replaced by a chiral auxiliary. This auxiliary could then direct subsequent reactions, such as alkylation at the methyl group of the acetyl moiety, to proceed with a high degree of stereoselectivity.
Enantioselective Reactions on the Ester Group: While less common, it is conceivable that a reaction involving the methyl ester, perhaps a reduction or an addition to the carbonyl, could be rendered stereoselective through the use of a chiral reagent or catalyst.
The stereoselectivity of a reaction is often described by the enantiomeric excess (ee) or diastereomeric excess (de) of the product. masterorganicchemistry.com The choice of catalyst, substrate, and reaction conditions are all crucial factors in achieving high levels of stereoselectivity.
Reaction Mechanisms and Chemical Reactivity of the this compound Scaffold
The reactivity of this compound is governed by the interplay of its constituent functional groups: the acetamido group, the methyl group, the methyl ester, and the aromatic ring.
Mechanistic Studies of Ester Hydrolysis and Transesterification
The methyl ester group of this compound is susceptible to hydrolysis, a reaction that can be catalyzed by either acid or base.
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the expulsion of the methoxide (B1231860) ion (⁻OCH₃) and the formation of a carboxylic acid. In the basic medium, the carboxylic acid is deprotonated to form the carboxylate salt. Acidic workup is required to protonate the carboxylate and yield the corresponding carboxylic acid, 4-acetamido-3-methylbenzoic acid.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the ester is protonated, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. A series of proton transfers follows, leading to the elimination of methanol and the regeneration of the acid catalyst, ultimately yielding the carboxylic acid.
Transesterification, the conversion of one ester to another, can also occur under acidic or basic conditions by using a different alcohol as the solvent or reagent.
Electrophilic Aromatic Substitution Reactions on the this compound Ring
The benzene ring of this compound can undergo electrophilic aromatic substitution, with the position of substitution being directed by the existing substituents. The acetamido group is a strong activating group and an ortho-, para-director. The methyl group is a weak activating group and also an ortho-, para-director. The methyl ester group is a deactivating group and a meta-director.
Given the positions of the current substituents, the directing effects can be summarized as follows:
| Substituent | Position | Activating/Deactivating | Directing Effect |
| Acetamido | 4 | Activating | Ortho, Para |
| Methyl | 3 | Activating | Ortho, Para |
| Methyl Ester | 1 | Deactivating | Meta |
The powerful ortho-, para-directing influence of the acetamido group is expected to be the dominant factor in determining the regioselectivity of electrophilic substitution. The positions ortho to the acetamido group are positions 3 and 5. Position 3 is already occupied by a methyl group. Therefore, electrophilic attack is most likely to occur at position 5.
A relevant example is the chlorination of the related compound, Methyl 4-acetamido-2-methoxybenzoate, which is achieved using N-chlorosuccinimide in DMF, leading to substitution at the position ortho to the acetamido group. google.com Similarly, nitration of methyl benzoate, in the absence of the activating groups, proceeds to give the meta-substituted product due to the directing effect of the ester. aiinmr.com For this compound, nitration would be expected to occur at position 5, directed by the strongly activating acetamido group.
Nucleophilic Acyl Substitution Pathways Involving the Methyl Ester Group
The methyl ester group of this compound is an electrophilic site that can undergo nucleophilic acyl substitution. In this reaction, a nucleophile attacks the carbonyl carbon, leading to the substitution of the methoxy (B1213986) group (-OCH₃). The general mechanism proceeds through a tetrahedral intermediate.
Common nucleophiles that can react with the methyl ester include:
Hydroxide ions: Leading to hydrolysis to the corresponding carboxylic acid, as discussed in section 2.3.1.
Alkoxide ions: Resulting in transesterification.
Ammonia (B1221849) or amines: Leading to the formation of an amide. The reaction with ammonia would produce 4-acetamido-3-methylbenzamide.
Grignard reagents or organolithium reagents: These strong nucleophiles typically add twice to esters, leading to the formation of tertiary alcohols after an acidic workup.
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles focus on designing chemical processes that are environmentally benign. While specific green synthesis routes for this compound are not widely reported, general green chemistry strategies can be applied to its synthesis and transformations.
The synthesis of this compound typically involves the esterification of 4-acetamido-3-methylbenzoic acid, which itself can be prepared from 4-amino-3-methylbenzoic acid. nih.gov Greener approaches to these steps could include:
Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives such as water, supercritical fluids, or bio-based solvents. For example, the synthesis of some related heterocyclic compounds has been achieved in aqueous media. researchgate.net
Catalysis: Employing catalysts to improve reaction efficiency and reduce waste. The use of solid acid catalysts, such as a Zr/Ti mixed oxide, has been reported for the synthesis of methyl benzoates, offering advantages in terms of reusability and reduced corrosion compared to traditional mineral acids. mdpi.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Energy Efficiency: Utilizing methods such as microwave irradiation to reduce reaction times and energy consumption.
A patent for the preparation of a related chlorinated derivative mentions the recycling of the DMF mother liquor, which aligns with the green chemistry principle of waste reduction. google.com Furthermore, the development of catalytic systems that can operate under milder conditions and in greener solvents is an active area of research that could be applied to the synthesis of this compound. nih.gov
Advanced Spectroscopic and Structural Elucidation of Methyl 4 Acetamido 3 Methylbenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization
NMR spectroscopy is a cornerstone of organic chemistry for determining the structure of molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
A hypothetical ¹H NMR spectrum of Methyl 4-acetamido-3-methylbenzoate would be expected to show distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would likely feature a complex pattern of signals for the three protons on the benzene (B151609) ring. The methyl groups of the acetamido and the aromatic ring, as well as the methyl group of the ester, would each produce a singlet. The amide proton would also exhibit a singlet, the chemical shift of which could be influenced by solvent and concentration.
Without experimental data, a precise chemical shift and coupling constant analysis cannot be performed.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation
Similarly, a ¹³C NMR spectrum is essential for identifying all unique carbon atoms in this compound. One would anticipate signals for the carbonyl carbons of the ester and amide groups, the aromatic carbons, and the methyl carbons. The chemical shifts of these signals would provide valuable information about their electronic environments.
A definitive assignment of each carbon signal to a specific atom in the structure is not possible without the actual spectral data.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) in Elucidation
Two-dimensional NMR techniques are powerful tools for establishing the connectivity between atoms.
COSY (Correlation Spectroscopy) would be used to identify proton-proton couplings, helping to piece together the arrangement of protons on the aromatic ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.
A detailed analysis based on these techniques is contingent on the availability of the respective 2D NMR spectra.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry would provide the exact mass of the molecular ion of this compound with a high degree of accuracy. This information is crucial for determining the elemental composition of the molecule, which in this case is C₁₁H₁₃NO₃.
Specific HRMS data is required to confirm this elemental composition experimentally.
Fragmentation Patterns and Structural Inference of this compound
In an electron ionization (EI) mass spectrum, this compound would be expected to undergo characteristic fragmentation. Likely fragmentation pathways would include the loss of the methoxy (B1213986) group from the ester, the cleavage of the acetyl group, and other fragmentations of the aromatic ring and its substituents. The analysis of these fragment ions would provide further evidence to support the proposed structure.
A detailed discussion of the fragmentation patterns is not feasible without the experimental mass spectrum.
Gas-Phase Decomposition Studies of Methyl Benzoate (B1203000) Conjugates
While specific gas-phase decomposition studies for this compound are not widely available, the fragmentation behavior of its parent structure, methyl benzoate, provides a foundational understanding. Studies on protonated methyl benzoate using techniques like mass spectrometry show that upon activation, the molecule undergoes fragmentation through several distinct pathways. nih.gov
One primary fragmentation route involves the elimination of a neutral benzene molecule, leading to the formation of a methoxycarbonyl cation. nih.gov Another significant pathway is the loss of a methanol (B129727) molecule. nih.gov This is not a simple cleavage but involves the migration of the initial proton to the benzene ring, followed by the transfer of a ring proton to the methoxy group, facilitating the elimination of methanol. nih.gov A third pathway includes the loss of carbon dioxide. nih.gov These fragmentation patterns are crucial for identifying and structurally characterizing benzoate esters and their conjugates in mass spectrometry analyses.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. oregonstate.edu For this compound, the IR spectrum is characterized by distinct bands corresponding to its acetamido, methyl ester, and substituted aromatic ring components.
Carbonyl Vibrations and Acetamido Group Characterization
The presence of two carbonyl groups (one ester, one amide) and an N-H bond in the acetamido group gives rise to strong and characteristic absorptions in the IR spectrum. The ester C=O stretching vibration typically appears in the range of 1710-1740 cm⁻¹. msu.edu The amide carbonyl stretch, known as the Amide I band, is usually found at a slightly lower frequency, around 1665 cm⁻¹. msu.edu
The acetamido group is further characterized by the N-H stretching vibration, which appears as a sharp band between 3170 and 3500 cm⁻¹. msu.edu Additionally, the N-H bending vibration, known as the Amide II band, is observed in secondary amides around 1530 cm⁻¹. msu.edu The precise positions of these bands can be influenced by factors such as hydrogen bonding. msu.edu
Table 1: Characteristic IR Frequencies for Functional Groups in this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| Amide | N-H Stretch | 3170 - 3500 | msu.edu |
| Ester | C=O Stretch | 1710 - 1740 | msu.edu |
| Amide | C=O Stretch (Amide I) | ~1665 | msu.edu |
| Amide | N-H Bend (Amide II) | ~1530 | msu.edu |
| Ester | C-O Stretch | 1000 - 1300 | msu.edu |
Aromatic Ring Vibrations and Substitution Patterns
The benzene ring gives rise to several characteristic absorptions. Aromatic C-H stretching vibrations are typically observed at wavenumbers slightly above 3000 cm⁻¹, in the 3030-3100 cm⁻¹ range. libretexts.orgopenstax.org In-ring carbon-carbon stretching vibrations produce a series of peaks, often of variable intensity, in the 1450 to 1600 cm⁻¹ region. openstax.org Two of the most useful bands for characterization are typically found near 1500 cm⁻¹ and 1600 cm⁻¹. libretexts.orgopenstax.org
The substitution pattern on the benzene ring can be inferred from the C-H out-of-plane (oop) bending vibrations, which appear as strong absorptions in the 900-675 cm⁻¹ region of the spectrum. orgchemboulder.comusc.edu The specific positions of these bands are diagnostic of the arrangement of substituents on the aromatic ring. openstax.org For a 1,2,4-trisubstituted ring, as in this molecule, bands are expected in the 870–900 cm⁻¹ and 780–830 cm⁻¹ ranges. openstax.org
Table 2: Aromatic Ring IR Vibrations for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| Aromatic C-H Stretch | 3030 - 3100 | libretexts.orgopenstax.org |
| Aromatic C=C Stretch (in-ring) | 1450 - 1600 | openstax.orgorgchemboulder.com |
| C-H Out-of-Plane Bending (1,2,4-Trisubstituted) | 780 - 830 and 870 - 900 | openstax.org |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. jetir.org Aromatic compounds are particularly well-suited for UV-Vis analysis due to their conjugated π electron systems. openstax.org
Chromophoric Analysis of the Benzoate System
The primary chromophore in this compound is the substituted benzene ring conjugated with the carbonyl group of the methyl ester. This extended π system absorbs UV radiation, promoting electrons from lower-energy bonding (π) orbitals to higher-energy anti-bonding (π) orbitals. These are known as π → π transitions. researchgate.net The parent compound, methyl benzoate, shows characteristic UV absorption bands. science-softcon.de The presence of the electron-donating acetamido and methyl groups on the benzene ring is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands compared to the unsubstituted methyl benzoate.
Charge-Transfer Bands in Related Molecular Systems
In molecules containing both electron-donating and electron-accepting groups, it is possible to observe charge-transfer (CT) bands in the UV-Vis spectrum. jetir.orgnih.gov These bands arise from the transition of an electron from a molecular orbital that is primarily located on the electron-donor part of the molecule to an orbital primarily located on the electron-acceptor part. nih.gov
In this compound, the acetamido group acts as a powerful electron-donating group through resonance, while the methyl ester group is electron-withdrawing. This arrangement facilitates intramolecular charge transfer upon electronic excitation. The resulting CT bands are often broad and can be sensitive to the polarity of the solvent. jetir.org An increase in solvent polarity typically causes a red shift (to longer wavelengths) for CT bands where the excited state is more polar than the ground state. jetir.org These CT absorptions may appear as distinct bands or as shoulders on the main π → π* transition bands. nih.gov
Computational and Theoretical Chemistry Investigations of Methyl 4 Acetamido 3 Methylbenzoate
Molecular Modeling and Docking Studies for Biological Interactions
Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand), such as Methyl 4-acetamido-3-methylbenzoate, might interact with a biological macromolecule, typically a protein. These studies are fundamental in drug discovery and design, helping to elucidate binding affinities and modes of action.
While specific docking studies on this compound are not extensively documented, research on related benzoate (B1203000) derivatives provides significant insights into their binding mechanisms with proteins. Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction.
Studies on various benzoate derivatives interacting with transport proteins like bovine serum albumin (BSA) reveal that binding is often spontaneous. The interactions are typically stabilized by a combination of forces. Thermodynamic analyses from these studies frequently show negative values for Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), indicating that the binding process is spontaneous and driven by forces such as hydrogen bonds and van der Waals interactions. For example, the binding constant (Kb) for some benzoate derivatives with BSA is on the order of 10⁴ M⁻¹, signifying a strong binding affinity.
Key interactions observed in docking studies of benzoate derivatives include:
Hydrogen Bonding: The carboxylate or ester groups, as well as amide groups present in derivatives like this compound, are prime candidates for forming hydrogen bonds with polar amino acid residues (e.g., Arginine, Serine) in a protein's active site.
Hydrophobic Interactions: The benzene (B151609) ring of the benzoate structure can engage in hydrophobic interactions with nonpolar amino acid residues.
Electrostatic Interactions: The negatively charged oxygen atoms can form ionic interactions with positively charged residues.
A molecular docking study on the closely related compound, 4-Acetamido-3-nitrobenzoic acid (ANBA), with SARS-CoV-2 proteins further illustrates these principles. The study revealed significant binding affinities, with calculated free energies indicating stable complex formation within the active sites of viral proteins. researchgate.net This suggests that acetamido-substituted benzoates have the potential for specific and strong interactions with biological targets.
Table 4.1: Thermodynamic Parameters for Binding of a Benzoate Derivative to BSA
| Parameter | Value | Unit |
| Binding Constant (Kb) | ~104 | M-1 |
| Gibbs Free Energy (ΔG) | Negative | kJ mol-1 |
| Enthalpy (ΔH) | Negative | kJ mol-1 |
| Entropy (ΔS) | Negative | J mol-1 K-1 |
Conformational analysis examines the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. lumenlearning.com For a molecule like this compound, flexibility primarily arises from the rotation around single bonds, particularly the C-N bond of the acetamido group and the C-C bond connecting the ester group to the ring.
Crystallographic studies of closely related compounds, such as Methyl 4-amino-3-methylbenzoate, provide valuable experimental data on the molecule's preferred geometry. researchgate.net In the solid state, the benzene ring is planar, and the substituent atoms (amino and methyl groups) also lie nearly in the same plane. researchgate.net The dihedral angle between the benzene ring and the methyl ester group is typically small, indicating a nearly coplanar arrangement. researchgate.net This planarity is often favored as it maximizes electronic conjugation between the aromatic ring and the substituent groups.
Computational studies on similar structures, like other N-substituted acetamides, show that different conformers (e.g., cis and gauche) can exist, with their stability being influenced by the surrounding environment (gas phase vs. solvent). nih.gov Theoretical calculations can predict the most stable conformer by identifying the geometry with the lowest energy. For this compound, the preferred geometry is likely to be one that minimizes steric hindrance between the ortho-substituted methyl and acetamido groups while maintaining favorable electronic delocalization.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. It is widely employed to calculate optimized geometries, vibrational frequencies, and various electronic parameters that describe a molecule's reactivity.
A fundamental step in DFT calculations is the optimization of the molecule's geometry to find its most stable, lowest-energy structure. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached. The resulting optimized structure provides theoretical values for bond lengths, bond angles, and dihedral angles.
For molecules like this compound, DFT calculations performed using standard basis sets (e.g., B3LYP/6-311G) can yield highly accurate geometrical parameters. These theoretical values can then be compared with experimental data from X-ray crystallography of the same or analogous compounds to validate the computational model. For instance, in a DFT study of 4-Acetamido-3-nitrobenzoic acid, a strong agreement was found between the calculated and experimental geometric parameters. nih.gov
Table 4.2: Comparison of Selected Experimental and Theoretical Geometric Parameters for a Related Acetamidobenzoic Acid Derivative
| Parameter | Bond/Angle | Experimental Value (Å or °) | Theoretical Value (Å or °) |
| Bond Length | C=O (Carboxyl) | 1.216 | 1.210 |
| Bond Length | C-O (Carboxyl) | 1.342 | 1.350 |
| Bond Length | C-N (Amide) | 1.362 | 1.370 |
| Bond Angle | O-C-O (Carboxyl) | 125.6 | 125.5 |
Data derived from studies on analogous compounds.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is an important indicator of a molecule's chemical stability and reactivity.
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.
A small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily polarized.
DFT calculations can determine the energies of the HOMO and LUMO and visualize their spatial distribution. In a molecule like this compound, the HOMO is typically localized over the electron-rich acetamido group and the benzene ring, while the LUMO may be distributed over the electron-withdrawing methyl ester group. This analysis helps predict how the molecule will interact with other reagents. nih.gov
Table 4.3: Representative FMO Energies from DFT Calculations of a Related Compound
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -2.0 |
| Energy Gap (ΔE) | 4.5 |
Values are illustrative and based on calculations of analogous aromatic compounds.
Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting the reactive sites for electrophilic and nucleophilic attacks.
The MEP map uses a color scale to represent different potential values:
Red: Regions of most negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These are often found around electronegative atoms like oxygen.
Blue: Regions of most positive electrostatic "potential", which are electron-poor and susceptible to nucleophilic attack. These are typically located around hydrogen atoms attached to electronegative atoms.
Green: Regions of zero or neutral potential.
For this compound, an MEP map would likely show negative potential (red/yellow) around the carbonyl oxygen atoms of the ester and amide groups, indicating these as sites for electrophilic interaction. Positive potential (blue) would be expected around the amide N-H proton, making it a potential hydrogen bond donor site. This information complements FMO analysis in providing a more complete picture of the molecule's reactivity.
Prediction of Spectroscopic Parameters via Computational Methods
The in-silico prediction of spectroscopic parameters provides a powerful, non-destructive avenue to complement and guide experimental studies. For this compound, computational methods, particularly those rooted in density functional theory (DFT), are instrumental in elucidating its electronic and structural properties. These theoretical approaches can predict a range of spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies from Infrared (IR) and Raman spectroscopy, offering deep insights into the molecule's behavior at the atomic level.
Computational chemistry offers robust methodologies for the a priori prediction of NMR spectra. nih.gov Techniques such as the Gauge-Including Atomic Orbital (GIAO) method, often employed with DFT, have become standard for calculating the NMR chemical shifts of organic molecules. The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations. For this compound, theoretical calculations can provide valuable insights into the electronic environment of each nucleus.
The predicted ¹H and ¹³C NMR chemical shifts are determined by the magnetic shielding tensors calculated for each atom. These theoretical values, when referenced against a standard compound like tetramethylsilane (TMS), can be directly compared with experimental data. Discrepancies between calculated and experimental shifts can often be attributed to factors such as solvent effects, intramolecular dynamics, and the limitations of the chosen computational model.
Below is a table of plausible, theoretically calculated ¹H and ¹³C NMR chemical shifts for this compound, based on DFT calculations.
Table 1: Calculated ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Calculated ¹H Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | 7.5 - 8.0 | 120 - 140 |
| Methyl (Aromatic) | 2.2 - 2.5 | 15 - 20 |
| Methyl (Acetamido) | 2.0 - 2.3 | 20 - 25 |
| Methyl (Ester) | 3.8 - 4.0 | 50 - 55 |
| NH | 8.5 - 9.5 | - |
| Carbonyl (Acetamido) | - | 168 - 172 |
Note: The values presented are illustrative and representative of what would be expected from DFT calculations.
In addition to chemical shifts, spin-spin coupling constants (J-couplings) can also be computed. These calculations provide information about the through-bond interactions between neighboring nuclei and are crucial for the complete assignment of complex NMR spectra.
Vibrational spectroscopy, encompassing both IR and Raman techniques, probes the molecular vibrations of a compound. Computational methods can predict the vibrational frequencies and their corresponding intensities, aiding in the interpretation of experimental spectra. scirp.orguh.edu These calculations are typically performed at the same level of theory as the geometry optimization to ensure that the calculated frequencies correspond to a true energy minimum.
The theoretical vibrational spectrum of this compound would be expected to show characteristic peaks corresponding to its various functional groups. For instance, the C=O stretching vibrations of the ester and amide groups, the N-H stretching and bending of the amide, the C-H stretching of the aromatic ring and methyl groups, and the aromatic ring vibrations can all be predicted.
It is a common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors inherent in the computational methods. uh.edu
Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|
| N-H Stretch | 3200 - 3400 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium-Weak |
| C=O Stretch (Amide) | 1680 - 1720 | Strong |
| C=O Stretch (Ester) | 1710 - 1750 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |
| C-N Stretch | 1200 - 1350 | Medium |
Note: These are representative frequency ranges and are subject to variation based on the specific computational method employed.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov While no specific QSAR studies have been published for derivatives of this compound, the principles of QSAR can be applied to this class of compounds to guide the design of new analogs with potentially enhanced biological activities.
A typical QSAR study involves the following steps:
Data Set Selection: A series of structurally related derivatives of this compound with measured biological activity would be compiled.
Descriptor Calculation: A wide range of molecular descriptors would be calculated for each molecule in the series. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.
Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the calculated descriptors with the observed biological activity. nih.gov
Model Validation: The predictive power of the developed QSAR model is rigorously assessed using various validation techniques, including internal validation (e.g., cross-validation) and external validation with a separate test set of compounds.
For derivatives of this compound, a QSAR model could help identify the key structural features that influence a particular biological endpoint. For example, it could reveal whether increasing or decreasing the steric bulk at a certain position, or modifying the electronic properties of the aromatic ring, would lead to an increase or decrease in activity. This information is invaluable for the rational design of new, more potent, and selective molecules.
Biological and Biomedical Research Applications of Methyl 4 Acetamido 3 Methylbenzoate
Evaluation in Enzyme Inhibition Assays
The potential of Methyl 4-acetamido-3-methylbenzoate and its structural analogs to act as enzyme inhibitors is a significant area of research, with implications for developing new therapeutic agents.
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Activity of Derivatives
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in the insulin (B600854) and leptin signaling pathways, making it a validated therapeutic target for type 2 diabetes and obesity. Inhibition of PTP1B is a promising strategy for the treatment of these metabolic disorders.
Recent studies have focused on the design and synthesis of novel inhibitors of PTP1B based on the "3-acetamido-4-methyl benzoic acid" scaffold, which is closely related to this compound. A series of these benzoic acid derivatives were synthesized and evaluated for their PTP1B inhibitory activity. The research identified several potent inhibitors, with the most active compounds demonstrating IC₅₀ values in the low micromolar range. nih.gov For instance, the derivative 3-(1-(5-methoxy-1H-benzo[d]imidazol-2-ylthio)acetamido)-4-methyl benzoic acid exhibited an IC₅₀ of 8.2 μM, while 3-(2-(benzo[d]thiazol-2-ylthio)acetamido)-4-methyl benzoic acid showed an IC₅₀ of 8.3 μM. nih.gov
Molecular docking studies of these derivatives revealed that the acetamido and carboxylic acid moieties play a crucial role in binding to the active site of the PTP1B enzyme. nih.gov These findings suggest that the core structure of acetamido-methyl-benzoic acid is a viable pharmacophore for the development of PTP1B inhibitors. While the direct inhibitory activity of this compound on PTP1B has not been reported, the activity of its corresponding carboxylic acid derivatives strongly indicates its potential as a precursor or a lead compound in this area.
Table 1: PTP1B Inhibitory Activity of 3-acetamido-4-methyl benzoic acid Derivatives nih.gov
| Compound | IC₅₀ (μM) |
| 3-(1-(5-methoxy-1H-benzo[d]imidazol-2-ylthio)acetamido)-4-methyl benzoic acid | 8.2 |
| 3-(2-(benzo[d]thiazol-2-ylthio)acetamido)-4-methyl benzoic acid | 8.3 |
Exploration of Other Enzyme Targets
While research on the direct enzyme inhibitory profile of this compound is limited, the broader class of acetamide (B32628) and benzoate (B1203000) derivatives has been investigated for activity against various other enzymes. For example, certain N-arylacetamide derivatives of methyl 1,2-benzothiazine-3-carboxylate have shown potential as urease inhibitors, an enzyme implicated in infections by pathogens like Helicobacter pylori. nih.gov One such derivative demonstrated an IC₅₀ value of 12.6 ± 0.10 µM. nih.gov These studies highlight the versatility of the acetamido functional group in interacting with enzyme active sites and suggest that this compound could be a candidate for screening against a wider range of enzymatic targets.
Potential in Receptor Binding and Signaling Pathway Modulation
The structural features of this compound and its analogs suggest potential interactions with various cellular signaling pathways, which are critical in both normal physiology and disease.
Involvement in Hedgehog Signaling Pathway Research (Related to Methyl 3-amino-4-methylbenzoate)
The Hedgehog (Hh) signaling pathway is fundamental during embryonic development and has been implicated in the maintenance of cancer stem cells. nih.gov Aberrant Hh signaling is associated with various cancers. nih.gov While there is no direct evidence linking this compound to the Hedgehog pathway, research into related molecules offers some context. For instance, the Hh pathway has been shown to regulate glutaminolysis in hepatic stellate cells, a process that can be inhibited by compounds containing a phenylacetamido group. nih.gov This suggests a potential, albeit indirect, role for acetamido-containing compounds in modulating metabolic pathways influenced by Hedgehog signaling. However, specific studies on this compound or its immediate precursor, Methyl 3-amino-4-methylbenzoate, in this context are currently lacking.
Angiotensin II Receptor Blockade Context (Related to Methyl 4-amino-3-methylbenzoate)
The Renin-Angiotensin System (RAS) is a critical regulator of blood pressure, and Angiotensin II receptor blockers (ARBs) are a major class of antihypertensive drugs. mayoclinic.org Research into novel non-peptide ARBs has explored a wide range of chemical scaffolds. One study on novel imidazo[4,5-c]pyridine derivatives as Angiotensin II receptor antagonists found that the introduction of acetamide groups could increase the activity of these molecules. nih.gov Specifically, the replacement of a hydrogen atom with an N,N-diethylacetamide group in one series of compounds resulted in a molecule with in vitro potency superior to the established drug Losartan. nih.gov Although this research does not directly involve Methyl 4-amino-3-methylbenzoate or its acetylated form, it highlights a successful application of the acetamide moiety in the design of potent receptor antagonists. This could inspire future investigations into the potential of this compound derivatives in this therapeutic area.
Investigation of Antimicrobial and Antifungal Activities of Benzoate Derivatives
Benzoic acid and its derivatives have a long history of use as antimicrobial and antifungal agents. nih.gov Their mechanism of action is generally attributed to the disruption of microbial cell membranes and the inhibition of essential metabolic pathways.
Numerous studies have demonstrated the broad-spectrum antimicrobial activity of various benzoate and acetamide derivatives. For example, a series of benzimidazole-based acetamide derivatives were synthesized and showed promising antibacterial activity against Pseudomonas aeruginosa and antifungal activity against Candida krusei and Fusarium solani. researchgate.net Another study on 2-mercaptobenzothiazole (B37678) derivatives incorporating an acetamide linkage reported significant antibacterial and antibiofilm potential. nih.gov
In the context of antifungal activity, research has shown that halogenated benzoate derivatives of altholactone (B132534) exhibit improved efficacy against Cryptococcus neoformans and Saccharomyces cerevisiae compared to the parent compound. nih.gov Furthermore, benzoic acid derivatives have been investigated as inhibitors of fungal-specific enzymes like CYP53, which is involved in the detoxification of aromatic compounds. nih.gov
While these studies provide a strong rationale for the potential antimicrobial and antifungal properties of this compound, direct testing of this specific compound against a panel of microbial pathogens is necessary to confirm its activity and determine its spectrum and potency. The existing research on related structures, however, provides a solid foundation for such investigations.
Table 2: Examples of Antimicrobial Activity in Related Derivatives
| Derivative Class | Target Organism(s) | Observed Activity | Reference |
| Benzimidazole-based acetamides | Pseudomonas aeruginosa, Candida krusei, Fusarium solani | Significant antibacterial and antifungal activity | researchgate.net |
| 2-Mercaptobenzothiazole acetamides | Gram-positive and Gram-negative bacteria | Significant antibacterial and antibiofilm potential | nih.gov |
| Halogenated benzoate derivatives | Cryptococcus neoformans, Saccharomyces cerevisiae | Improved antifungal activity | nih.gov |
Neuroprotective and Retinoid-Related Research Contexts
While direct studies on the neuroprotective and retinoid-related activities of this compound are limited, the broader class of benzoate derivatives has been a subject of scientific inquiry in these fields. Research into structurally similar compounds provides a valuable framework for understanding the potential applications of this compound.
For instance, a study on methyl 3,4-dihydroxybenzoate (MDHB) has demonstrated its neuroprotective effects in a mouse model of retinitis pigmentosa, a degenerative disease of the retina. nih.gov The study found that MDHB treatment helped in the survival of photoreceptors and preserved the structure and function of the retina. nih.gov The neuroprotective mechanism was linked to the brain-derived neurotrophic factor (BDNF) pathway. nih.gov This highlights the potential for benzoate-containing compounds to have a positive impact on neurodegenerative conditions.
Furthermore, the structural motif of benzoate is present in molecules designed to interact with retinoid X receptors (RXRs), which are important targets in neurodegenerative disease research. Although not directly involving this compound, the synthesis and evaluation of various benzoic acid derivatives as RXR agonists underscore the relevance of this chemical class in the development of novel neuroprotective therapies.
Role as a Precursor or Intermediate in Drug Discovery and Development
This compound serves as a crucial building block in the synthesis of more complex and pharmacologically active molecules. Its utility as a precursor is evident in various areas of drug discovery and development.
One notable application is in the synthesis of intermediates for bioactive compounds. For example, the related compound, Methyl 4-acetamido-2-hydroxybenzoate, is utilized as a reagent in the synthesis of mosapride, a gastroprokinetic agent. scbt.com This illustrates how substituted acetamidobenzoates can be key components in the construction of pharmaceutical drugs.
The strategic placement of the methyl group on the benzene (B151609) ring, as seen in this compound, can be a critical factor in modulating the biological activity and pharmacokinetic properties of a final drug product. nih.gov This "magic methyl" effect is a well-documented phenomenon in medicinal chemistry, where the addition of a methyl group can significantly enhance the potency or selectivity of a drug candidate. nih.gov
The International Narcotics Control Board (INCB) maintains lists of precursors and chemicals used in the illicit manufacture of narcotic drugs and psychotropic substances. While this compound is not specifically listed, related compounds like 2-acetamidobenzoic acid (N-acetylanthranilic acid) are included, highlighting the regulatory importance of monitoring chemical precursors. incb.org
Table 1: Examples of Bioactive Compounds Synthesized from Benzoate Precursors
| Precursor/Intermediate | Resulting Bioactive Compound/Class | Therapeutic Area/Application |
|---|---|---|
| Methyl 4-acetamido-2-hydroxybenzoate | Mosapride | Gastroenterology |
| 2-Acetamidobenzoic acid | - | Monitored Chemical Precursor |
In Vitro and In Vivo Biological Study Methodologies for Benzoate Derivatives
The biological evaluation of benzoate derivatives involves a range of standard in vitro and in vivo experimental techniques to determine their potential therapeutic effects.
In Vitro Studies:
Initial screening of benzoate derivatives often begins with in vitro assays to assess their activity at a cellular or molecular level. A common approach involves cytotoxicity assays using cancer cell lines to identify potential anticancer agents. For example, in a study of eugenyl benzoate derivatives, their inhibitory activity was tested against HT29 colon cancer cells. waocp.orgnih.govnih.gov The half-maximal inhibitory concentration (IC50) is a key parameter determined from these assays, indicating the concentration of a compound required to inhibit a biological process by 50%. nih.govresearchgate.net
Cellular mechanisms of action are also investigated in vitro. For instance, to understand how a compound induces cell death, researchers may look at its effect on specific proteins involved in apoptosis, such as BCL-2. waocp.orgnih.govnih.gov
In Vivo Studies:
Promising compounds identified from in vitro studies are then often advanced to in vivo testing in animal models to evaluate their efficacy and safety in a whole organism. In the context of neuroprotection, a mouse model of retinitis pigmentosa was used to assess the effects of methyl 3,4-dihydroxybenzoate. nih.gov In this study, retinal function was evaluated using electroretinography (ERG), and behavioral tests were conducted to determine the impact on vision. nih.gov
Immunostaining and western blotting are common techniques used in in vivo studies to analyze changes in protein expression and cellular morphology within tissues. For example, these methods were used to observe photoreceptor survival and the activation of signaling pathways in the retina. nih.gov
It is important to note that some early in vitro findings may not always translate to in vivo effects. For instance, initial in vitro studies on tartrazine, a food dye, suggested an effect on estrogen receptors, but this was later disproven in in vivo studies. wikipedia.org
Table 2: Common Biological Study Methodologies for Benzoate Derivatives
| Study Type | Methodology | Purpose | Example from Research |
|---|---|---|---|
| In Vitro | Cytotoxicity Assay | To determine the concentration of a compound that inhibits cell growth by 50% (IC50). | Testing eugenyl benzoate derivatives on HT29 colon cancer cells. waocp.orgnih.govnih.gov |
| In Vivo | Animal Model of Disease | To evaluate the therapeutic effect of a compound in a living organism. | Using a mouse model of retinitis pigmentosa to test the neuroprotective effects of methyl 3,4-dihydroxybenzoate. nih.gov |
| In Vivo | Electroretinography (ERG) | To measure the electrical response of the retina to light stimulation. | Assessing retinal function in mice treated with methyl 3,4-dihydroxybenzoate. nih.gov |
Design and Synthesis of Derivatives and Analogs of Methyl 4 Acetamido 3 Methylbenzoate
Strategies for Functionalization of the Aromatic Ring System
The benzene (B151609) ring of Methyl 4-acetamido-3-methylbenzoate is a prime target for functionalization to explore the impact of substituent changes on biological activity. The existing substituents—the acetamido group, the methyl group, and the methyl ester group—dictate the reactivity and regioselectivity of further substitutions.
The acetamido group (-NHCOCH₃) is an ortho-, para-directing activator, while the methyl group (-CH₃) is also an ortho-, para-directing activator. The methyl ester group (-COOCH₃) is a meta-directing deactivator. The combined influence of these groups suggests that electrophilic aromatic substitution (EAS) will be directed to specific positions on the ring. ijarsct.co.inaiinmr.com For instance, nitration using a mixture of nitric acid and sulfuric acid would likely introduce a nitro group at the position ortho to the activating acetamido group. ijarsct.co.inaiinmr.com
Common electrophilic aromatic substitution reactions that can be employed include:
Nitration: Introduction of a nitro group (-NO₂).
Halogenation: Introduction of halogen atoms (e.g., -Cl, -Br) using reagents like N-chlorosuccinimide or N-bromosuccinimide.
Sulfonation: Introduction of a sulfonic acid group (-SO₃H).
Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups, though the deactivating effect of the ester might hinder this reaction.
The acetamido group's activating effect is somewhat tempered by resonance delocalization of the nitrogen's lone pair onto the carbonyl oxygen, making it less activating than an amino group. vaia.com This can be advantageous in controlling the reactivity and preventing polysubstitution. mnstate.edu The regioselectivity of these reactions is crucial, as the position of a new substituent can dramatically alter the molecule's interaction with biological targets.
Nucleophilic aromatic substitution (SNAr) is less common for this electron-rich system but could be achieved if a strongly electron-withdrawing group, like a nitro group, is first introduced onto the ring. acs.org
A summary of potential electrophilic aromatic substitution reactions is presented in Table 1.
| Reaction | Reagents | Potential Product(s) |
| Nitration | HNO₃, H₂SO₄ | Methyl 4-acetamido-3-methyl-5-nitrobenzoate |
| Bromination | Br₂, FeBr₃ | Methyl 4-acetamido-5-bromo-3-methylbenzoate |
| Chlorination | Cl₂, AlCl₃ | Methyl 4-acetamido-5-chloro-3-methylbenzoate |
Table 1: Potential Electrophilic Aromatic Substitution Reactions on this compound. This table is illustrative and regioselectivity would need to be confirmed experimentally.
Modification of the Acetamido Moiety for Enhanced Biological Activity
The acetamido group is a key structural feature that can be modified to fine-tune the molecule's properties. The amide bond itself is important for hydrogen bonding interactions with biological targets. nih.gov Strategies for modification often involve altering the acyl portion or replacing the entire acetamido group with a bioisostere. nih.govacs.orgdrughunter.com
Modifications to the acyl group (CH₃CO-) can include:
Chain Elongation or Branching: Replacing the acetyl group with longer or branched alkyl chains (e.g., propanoyl, isobutanoyl) to probe steric limits in a binding pocket.
Introduction of Rings: Incorporating cyclic structures (e.g., cyclopropanecarbonyl, benzoyl) to introduce rigidity or new interactions.
Introduction of Polar Groups: Adding functional groups like hydroxyl or amino groups to the acyl chain to enhance solubility or form additional hydrogen bonds.
Amide Bond Bioisosteres: Bioisosteric replacement is a powerful strategy in medicinal chemistry to improve pharmacokinetic properties, enhance potency, or reduce metabolic liability. nih.govnih.gov The amide bond is susceptible to in vivo hydrolysis by amidases. news-medical.net Replacing the acetamido group with more stable bioisosteres can lead to improved drug candidates. Common bioisosteres for the amide group are listed in Table 2. nih.govtcichemicals.com
| Bioisostere | Structure | Rationale for Replacement |
| Sulfonamide | -NHSO₂R | Increased metabolic stability, different hydrogen bonding geometry. |
| Reverse Amide | -C(O)NHR | Alters hydrogen bond donor/acceptor pattern. |
| 1,2,4-Oxadiazole | Heterocyclic ring | Metabolically stable, mimics steric and electronic properties. drughunter.com |
| 1,2,3-Triazole | Heterocyclic ring | Stable, can be synthesized via "click chemistry". nih.gov |
| Urea | -NHC(O)NHR | Different hydrogen bonding capabilities. |
Table 2: Common Bioisosteres for the Acetamido Group. The choice of bioisostere depends on the specific therapeutic target and desired property changes. nih.govdrughunter.com
Derivatization of the Methyl Ester Group
The methyl ester group is another key site for modification. It is often introduced to improve cell permeability, but it can be readily hydrolyzed by esterases in the body to the corresponding carboxylic acid. blogspot.compsu.edulibretexts.org This bioactivation can be a deliberate design strategy.
Key derivatization strategies include:
Hydrolysis: Conversion of the methyl ester to the corresponding carboxylic acid. This is a common transformation and can be achieved under acidic or basic conditions. psu.eduquora.comrsc.org The resulting carboxylic acid is often more water-soluble and can form ionic interactions with biological targets.
Transesterification: The methyl group can be exchanged for other alkyl or aryl groups by reacting the ester with a different alcohol in the presence of an acid or base catalyst. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org This allows for the synthesis of a variety of esters (e.g., ethyl, propyl, benzyl) to explore how the size and nature of this group affect activity and pharmacokinetics. researchgate.netmdpi.com
Amidation: The ester can be converted to an amide by reaction with an amine. This reaction, known as aminolysis, typically requires heating or catalysis and introduces a new amide bond that can participate in hydrogen bonding. numberanalytics.com This creates a new library of benzamide (B126) derivatives. mdpi.com
Reduction: The ester can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄). This removes the carbonyl group and introduces a hydroxymethyl group, significantly altering the electronic properties and hydrogen bonding capacity of this part of the molecule.
Structure-Activity Relationship (SAR) Studies of Synthesized Analogs
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, systematically exploring how structural modifications to a molecule affect its biological activity. pharmacy180.compharmacy180.com By synthesizing and testing a series of analogs, researchers can identify the key structural features responsible for potency, selectivity, and other desirable properties.
For analogs of this compound, an SAR campaign would involve systematically modifying the three main regions of the molecule: the aromatic ring, the acetamido moiety, and the ester group. The goal is to build a comprehensive picture of how each part of the molecule contributes to its interaction with a specific biological target.
A hypothetical SAR table for a class of inhibitors is presented below (Table 3), illustrating the type of data that would be generated.
| Compound | R¹ (Ring Substituent) | R² (Amide N-substituent) | R³ (Ester Group) | Biological Activity (e.g., IC₅₀) |
| Parent | H | -C(O)CH₃ | -OCH₃ | Baseline |
| Analog 1 | 5-Cl | -C(O)CH₃ | -OCH₃ | Increased |
| Analog 2 | 5-NO₂ | -C(O)CH₃ | -OCH₃ | Decreased |
| Analog 3 | H | -C(O)CH₂CH₃ | -OCH₃ | Similar |
| Analog 4 | H | -SO₂CH₃ | -OCH₃ | Varies (target dependent) |
| Analog 5 | H | -C(O)CH₃ | -OH | Increased (if acid is key) |
| Analog 6 | H | -C(O)CH₃ | -NHCH₃ | Varies (target dependent) |
| Analog 7 | 5-Cl | -C(O)CH₃ | -OH | Synergistic Increase |
Table 3: Hypothetical Structure-Activity Relationship (SAR) Data for Analogs of this compound. This table demonstrates how systematic modifications can be correlated with changes in biological activity to guide lead optimization.
Pharmacological Profiling and Lead Optimization of Derivatives
Once a library of derivatives is synthesized, they undergo pharmacological profiling to assess their biological effects. This involves a series of in vitro and in vivo assays to determine their potency, selectivity, and pharmacokinetic properties. researchgate.net
Initial Screening: Derivatives are typically first tested in high-throughput screening (HTS) assays to identify "hits" with activity against a specific biological target (e.g., an enzyme or receptor). nih.govthermofisher.com For example, if the target were a kinase, the compounds would be screened for their ability to inhibit its enzymatic activity.
Lead Optimization: Promising hits from the initial screen are then subjected to lead optimization. This iterative process involves:
Potency and Selectivity Testing: Determining the concentration of the compound required to produce a desired effect (e.g., IC₅₀ or EC₅₀) and testing against a panel of related targets to ensure selectivity. nih.gov
ADME Profiling: Assessing the Absorption, Distribution, Metabolism, and Excretion properties of the compounds. This includes measuring solubility, cell permeability, metabolic stability in liver microsomes, and plasma protein binding.
In Vivo Efficacy: Testing the most promising compounds in animal models of disease to determine if the in vitro activity translates to a therapeutic effect.
The data from pharmacological profiling feeds back into the SAR, guiding the design of the next generation of analogs with improved properties.
Development of Library Synthesis Approaches for this compound Analogs
To efficiently explore the SAR, combinatorial chemistry and library synthesis approaches are often employed. springernature.com These methods allow for the rapid synthesis of a large number of related compounds. For the this compound scaffold, a divergent synthetic approach is ideal.
Solid-Phase Synthesis: One powerful technique is solid-phase synthesis, where the starting material is attached to a polymer resin. nih.gov For example, 4-amino-3-methylbenzoic acid could be attached to a resin, and then the amino group could be acylated with a variety of acid chlorides. The final products are then cleaved from the resin.
Parallel Synthesis: In parallel synthesis, reactions are carried out simultaneously in arrays of separate reaction vessels, often on a multi-well plate format. This allows for the systematic variation of different building blocks. A potential library synthesis is outlined below:
Scaffold Preparation: Synthesize a key intermediate, such as Methyl 4-amino-3-methylbenzoate.
Diversification Step 1 (Amide Formation): Aliquot the scaffold into a 96-well plate and react with a diverse set of acylating agents (e.g., acid chlorides, sulfonyl chlorides) to create a library of N-acylated derivatives. mdpi.comacs.org
Diversification Step 2 (Ester Modification): A subset of these derivatives could then undergo parallel hydrolysis or amidation to further expand the library's diversity.
Such library approaches, combined with HTS, can dramatically accelerate the discovery of lead compounds by efficiently mapping the SAR around the this compound scaffold. nih.gov
Emerging Research Perspectives and Future Directions for Methyl 4 Acetamido 3 Methylbenzoate Research
Novel Synthetic Routes and Sustainable Chemistry Approaches
There is no specific information in the public domain detailing novel or sustainable synthetic routes for Methyl 4-acetamido-3-methylbenzoate. It is plausible that its synthesis would follow standard organic chemistry principles, likely involving the esterification of 4-acetamido-3-methylbenzoic acid or the acetylation of Methyl 4-amino-3-methylbenzoate. However, without published experimental data, any specific pathway remains speculative. Research into green chemistry approaches, such as the use of eco-friendly solvents or catalytic methods for its synthesis, has not been reported.
Application of Advanced Analytical Techniques in Characterization
While some suppliers indicate the availability of analytical data such as NMR, HPLC, and LC-MS for specific batches of the compound, this information is not publicly accessible in research literature. bldpharm.com A detailed analysis and interpretation of its spectral data, which would be crucial for unambiguous characterization and for understanding its structural and electronic properties, has not been published.
Exploration of Undiscovered Biological Targets and Therapeutic Areas
There are no published studies on the biological activity of this compound. Its structural similarity to other bioactive molecules could suggest potential for investigation, but currently, no research has explored its interaction with any biological targets or its potential in any therapeutic areas.
Potential in Materials Science or Supramolecular Chemistry Research
The scientific literature contains no reports on the use or potential of this compound in the fields of materials science or supramolecular chemistry. Its molecular structure, containing amide and ester functional groups, could theoretically allow for its incorporation into larger molecular assemblies through hydrogen bonding, but this has not been experimentally explored.
Integration into Multicomponent Reaction Development
There is no evidence to suggest that this compound has been used or considered as a substrate or product in the development of any multicomponent reactions.
Contribution to Advanced Chemical Biology Probes
No research has been published on the development or use of this compound as a chemical biology probe.
Q & A
Q. What are the standard synthetic routes for Methyl 4-acetamido-3-methylbenzoate, and how can reaction parameters be optimized for improved yield?
- Methodological Answer : Synthesis typically involves esterification of 4-acetamido-3-methylbenzoic acid using methanol under acidic catalysis (e.g., H₂SO₄) or coupling agents like DCC. The acetamido group is introduced via acetylation of the corresponding amine precursor. Optimization includes:
- Temperature control (45–60°C) to balance reaction rate and side-product formation .
- Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).
- Yield improvements by monitoring reaction progress with TLC (Rf ~0.6 in hexane/EtOH) .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- 1H NMR : Key signals include δ ~2.1 ppm (acetamido methyl), δ ~3.8 ppm (ester methyl), and aromatic protons (δ 6.8–8.0 ppm). Use DMSO-d₆ for solubility .
- IR Spectroscopy : Confirm ester (C=O ~1720 cm⁻¹) and amide (N-H ~3300 cm⁻¹; C=O ~1650 cm⁻¹) groups.
- Mass Spectrometry : ESI-MS for molecular ion [M+H]⁺ at m/z corresponding to C₁₁H₁₃NO₃ (calc. 207.09).
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact .
- Store in a cool, dry place away from oxidizers.
- Dispose of waste via certified hazardous waste services to prevent environmental contamination .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction resolve conformational uncertainties in this compound?
- Methodological Answer :
- Crystallization : Use slow evaporation of a saturated solution in ethanol.
- Data Collection : Employ Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- Refinement : Use SHELXL for structure solution, addressing potential disorder in the acetamido or methyl groups. Hydrogen-bonding networks can be modeled with SHELXPRO .
- Example: Similar benzoate derivatives show intermolecular N-H···O interactions stabilizing the lattice .
Q. What computational methods are suitable for analyzing intermolecular interactions in this compound crystals?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict hydrogen-bonding energies and lattice stabilization.
- Lattice Energy Analysis : Compare experimental (X-ray) and computed Hirshfeld surfaces to validate packing motifs .
- Electrostatic Potential Maps : Identify regions of high electron density for nucleophilic/electrophilic reactivity predictions.
Q. How can researchers reconcile discrepancies in reported thermal stability data (e.g., melting points) for this compound?
- Methodological Answer :
- Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities.
- Differential Scanning Calorimetry (DSC) : Measure melting points under controlled heating rates (e.g., 10°C/min) to identify polymorphic transitions.
- Comparative Studies : Cross-reference with structurally similar compounds (e.g., Methyl 4-acetamido-5-chloro-2-methoxybenzoate, m.p. 217–220°C) to assess substituent effects .
Data Contradiction Analysis
Q. What strategies address conflicting spectral data for this compound across studies?
- Methodological Answer :
- Solvent Effects : Re-record NMR in standardized solvents (e.g., DMSO-d₆) to minimize shifts.
- Dynamic NMR : Probe rotational barriers of the acetamido group if splitting patterns vary.
- Isotopic Labeling : Use ¹³C-labeled analogs to resolve overlapping signals in crowded regions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
